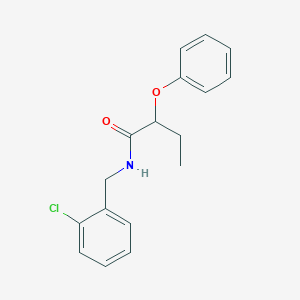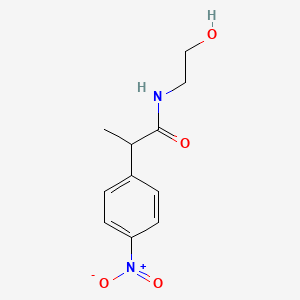![molecular formula C17H22F3NO5 B4075674 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate](/img/structure/B4075674.png)
1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate
Overview
Description
1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate, commonly known as TFEA, is a synthetic compound that has been studied for its potential pharmacological properties. TFEA belongs to the family of azepane compounds and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of TFEA is not fully understood. However, studies have suggested that TFEA may act by inhibiting the NF-κB signaling pathway, which is involved in inflammation. TFEA may also induce apoptosis in cancer cells by activating the caspase pathway. Additionally, TFEA may inhibit viral replication by interfering with viral entry or replication.
Biochemical and Physiological Effects:
TFEA has been shown to have various biochemical and physiological effects. Studies have shown that TFEA can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. TFEA has also been shown to reduce the expression of COX-2 and inhibit the activity of NF-κB. In cancer cells, TFEA has been shown to induce apoptosis and inhibit cell proliferation. TFEA has also been shown to inhibit the replication of viruses such as influenza A and herpes simplex virus.
Advantages and Limitations for Lab Experiments
TFEA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. TFEA has been shown to have potential pharmacological properties, making it a promising candidate for drug development. However, TFEA also has limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Additionally, TFEA may have potential side effects that need to be further studied.
Future Directions
There are several future directions for the study of TFEA. Further research is needed to elucidate its mechanism of action and pharmacological properties. TFEA may have potential applications in the treatment of inflammatory diseases, cancer, and viral infections. Future studies should focus on the development of TFEA-based drugs and their potential clinical applications. Additionally, more research is needed to determine the potential side effects of TFEA and its safety profile.
Scientific Research Applications
TFEA has been studied for its potential pharmacological properties, including its anti-inflammatory, anti-cancer, and anti-viral activities. TFEA has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of COX-2, an enzyme involved in inflammation. TFEA has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as influenza A and herpes simplex virus.
properties
IUPAC Name |
oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO.C2H2O4/c16-15(17,18)13-6-5-7-14(12-13)20-11-10-19-8-3-1-2-4-9-19;3-1(4)2(5)6/h5-7,12H,1-4,8-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPBQLKHRIMYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4075591.png)
![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4075595.png)
![1-(cyclopropylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4075607.png)
![1-[3-(2-naphthyloxy)propyl]azepane oxalate](/img/structure/B4075614.png)

![4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075631.png)


![2-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4075641.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075648.png)


![2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075665.png)
![4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4075670.png)